selective PI3Kγ inhibitor AS-605240 chemical structure
selective PI3Kγ inhibitor AS-605240 chemical structure
An In-depth Technical Guide to the Selective PI3Kγ Inhibitor AS-605240
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and motility.[1][2] PI3Ks are a family of lipid kinases that, upon activation by upstream signals from growth factors or cytokines, phosphorylate the 3'-hydroxyl group of phosphoinositides at the plasma membrane.[2] Within this family, the Class IB isoform, PI3Kγ, holds a unique position. Primarily expressed in the hematopoietic system, PI3Kγ is typically activated downstream of G-protein coupled receptors (GPCRs) and plays a central role in translating chemotactic and inflammatory cues into leukocyte migration and activation.[3][4][5] This distinct role in immunity has rendered PI3Kγ a compelling therapeutic target for a range of inflammatory and autoimmune disorders.
AS-605240 has emerged as a potent and selective small molecule inhibitor of PI3Kγ.[6][7] Its ability to specifically target this isoform with high affinity allows for the precise dissection of PI3Kγ-dependent signaling pathways and provides a valuable pharmacological tool for preclinical research. This guide offers a comprehensive technical overview of AS-605240, detailing its chemical structure, mechanism of action, selectivity profile, and robust, field-proven protocols for its characterization in both biochemical and cellular contexts.
Chapter 1: Physicochemical Properties and Structure of AS-605240
AS-605240 is a thiazolidinedione-class compound. Its core structure consists of a quinoxaline moiety linked to a thiazolidine-2,4-dione ring system. This specific arrangement is crucial for its interaction with the ATP-binding pocket of the PI3Kγ catalytic subunit.
Table 1: Physicochemical Properties of AS-605240
| Property | Value | Source(s) |
| IUPAC Name | (5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | [8] |
| CAS Number | 648450-29-7 | [7][8][9][10] |
| Molecular Formula | C₁₂H₇N₃O₂S | [8][9][11] |
| Molecular Weight | 257.27 g/mol | [7][8][9][10] |
| SMILES | O=C(NC/1=O)SC1=C/C2=CC=C3N=CC=NC3=C2 | [9] |
| Appearance | Light reddish to pink/orange powder/solid | [8][9] |
| Solubility | Soluble in DMSO (e.g., 0.4-1.5 mg/mL); Insoluble in water and ethanol | [7][8][12] |
Chapter 2: Mechanism of Action and Cellular Target
The PI3Kγ Signaling Axis
PI3Kγ is a heterodimeric enzyme composed of a p110γ catalytic subunit and a regulatory subunit (p84 or p101).[12] Its activation is a key event in immune cell signaling.
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GPCR Activation: Ligands such as chemokines (e.g., RANTES, MCP-1) or complement factors (e.g., C5a) bind to their respective GPCRs on the surface of leukocytes.[4][12]
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G-Protein Dissociation: This binding event triggers a conformational change in the GPCR, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.
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PI3Kγ Recruitment & Activation: The liberated Gβγ subunits directly bind to the regulatory subunit of PI3Kγ, recruiting the enzyme to the inner leaflet of the plasma membrane and activating the p110γ catalytic subunit.[5]
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PIP₃ Generation: Activated PI3Kγ then phosphorylates its primary substrate, phosphatidylinositol (4,5)-bisphosphate (PIP₂), to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[3][12]
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Downstream Effector Recruitment: PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[3][9]
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Akt Phosphorylation & Activation: The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1. Activated Akt then phosphorylates a wide array of downstream substrates, driving cellular responses such as chemotaxis, proliferation, and survival.[2]
Chapter 4: Cellular and Functional Assay Methodologies
Demonstrating that an inhibitor engages its target in a cellular context is a critical validation step. The following protocols assess the functional consequences of PI3Kγ inhibition in relevant cell-based systems.
Protocol 4.1: Assessing Cellular PI3Kγ Inhibition via Akt/PKB Phosphorylation Assay
This assay provides direct evidence of target engagement by measuring the phosphorylation of Akt, a primary downstream effector of PI3Kγ. The RAW 264.7 murine macrophage cell line is an excellent model as it robustly expresses PI3Kγ and responds to GPCR agonists. [9] Methodology
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Cell Culture and Plating:
-
Culture RAW 264.7 cells in standard DMEM with 10% FBS.
-
Plate cells in a 12-well or 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
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-
Serum Starvation and Inhibition:
-
The day of the experiment, aspirate the growth medium and wash the cells once with PBS.
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Add serum-free DMEM to the cells and incubate for 3-4 hours. This crucial step reduces basal PI3K activity, ensuring a clean and robust signal upon stimulation.
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Aspirate the serum-free medium. Add fresh serum-free medium containing the desired concentrations of AS-605240 (or DMSO as a vehicle control).
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Pre-incubate with the inhibitor for 30-60 minutes.
-
-
Cell Stimulation:
-
Stimulate the cells by adding a GPCR agonist known to activate PI3Kγ in macrophages, such as C5a (final concentration ~50 nM) or MCP-1 (final concentration ~100 ng/mL). [9] * Incubate for a short period (typically 5-10 minutes), as Akt phosphorylation is a rapid event.
-
-
Lysis and Protein Quantification:
-
Immediately stop the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for downstream analysis.
-
-
Western Blot Analysis:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).
-
After washing, probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin.
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Protocol 4.2: Evaluating Anti-inflammatory Potential via Osteoclastogenesis Assay
PI3Kγ/Akt signaling is implicated in the differentiation of bone-resorbing osteoclasts, a process central to inflammatory bone loss in conditions like rheumatoid arthritis. This assay evaluates the ability of AS-605240 to inhibit this process. [13][14][15] Methodology
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor, ~30 ng/mL) for 3-4 days. M-CSF is essential for the survival and proliferation of osteoclast precursors.
-
The adherent cells are the BMM population.
-
-
Osteoclast Differentiation:
-
Lift the BMMs and re-plate them in a 48-well or 96-well plate.
-
Culture the cells in differentiation medium: α-MEM, 10% FBS, M-CSF (30 ng/mL), and RANKL (Receptor activator of nuclear factor kappa-B ligand, ~50 ng/mL). RANKL is the primary cytokine that drives osteoclast differentiation.
-
Add AS-605240 at various concentrations (e.g., 0, 1.25, 2.5, 5.0 µM) to the differentiation medium. [13][15] * Culture for 5-6 days, replacing the medium every 2 days.
-
-
Quantification by TRAP Staining:
-
After 5-6 days, fix the cells (e.g., with 4% paraformaldehyde).
-
Stain for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of mature osteoclasts, using a commercial kit.
-
Mature osteoclasts are identified as large, TRAP-positive (appearing red/purple), multinucleated (≥3 nuclei) cells.
-
Quantify the number and area of these cells per well using light microscopy and image analysis software (e.g., ImageJ). A dose-dependent decrease in osteoclast number and size indicates inhibitory activity.
-
-
Gene Expression Analysis (Optional):
-
On day 5 of differentiation, lyse a parallel set of cells for RNA extraction.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression of key osteoclastogenic marker genes, such as Nfatc1 (nuclear factor of activated T-cells, cytoplasmic 1) and c-Fos. [13]Inhibition of the PI3K/Akt pathway by AS-605240 is expected to suppress the expression of these master regulators of osteoclastogenesis.
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Chapter 5: In Vivo Experimental Considerations
Translating in vitro findings to a whole-organism context requires careful planning. AS-605240 is orally active and has been successfully used in numerous preclinical animal models. [6]
-
Formulation: For oral (p.o.) or intraperitoneal (i.p.) administration, AS-605240 can be formulated as a suspension. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [9]It is recommended to prepare this fresh daily and use sonication to aid dissolution.
-
Dosing: Effective doses in mouse models of inflammation and autoimmunity typically range from 20 to 50 mg/kg, administered once or twice daily. [9][14][15]The optimal dose and schedule must be determined empirically for each specific model and disease context.
-
Pharmacodynamic Readouts: To confirm target engagement in vivo, researchers can collect tissues or blood at specified time points after dosing to measure the inhibition of Akt phosphorylation in relevant cell populations (e.g., circulating leukocytes) following an ex vivo stimulation.
Conclusion
AS-605240 is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its favorable selectivity profile over other Class I PI3K isoforms makes it an invaluable tool for investigating the specific roles of PI3Kγ in health and disease. The detailed protocols within this guide provide a validated framework for researchers to confirm the inhibitor's activity and explore its effects in a variety of biochemical and cellular systems, thereby ensuring the generation of robust and reproducible scientific data. Its proven efficacy in numerous preclinical models underscores its potential as a lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases.
References
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International Journal of Pharmaceutical Sciences and Research. PI3KΓ: A KEY PLAYER IN CANCER SIGNALLING PATHWAYS AND THERAPEUTIC TARGET FOR CANCER TREATMENT. [Link]
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Kandimalla, R., et al. (2016). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Frontiers in Pharmacology, 7, 24. [Link]
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Adooq Bioscience. AS-605240 | PI3K Inhibitor. [Link]
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Pezzolla, D., et al. (2021). Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases. Cell Stress, 5(4), 41-52. [Link]
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Czauderna, F., et al. (2018). Function, Regulation and Biological Roles of PI3Kγ Variants. International Journal of Molecular Sciences, 19(11), 3486. [Link]
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Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509-1518. [Link]
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Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. [Link]
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Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. PubMed. [Link]
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Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. Taylor & Francis Online. [Link]
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Cellagen Technology. AS-605240 | PI3K inhibitor. [Link]
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Wikipedia. Phosphoinositide 3-kinase. [Link]
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GSRS. AS-605240. [Link]
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